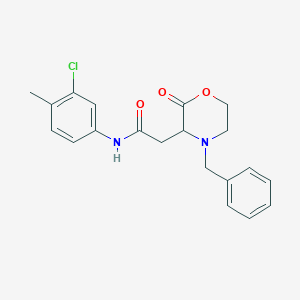
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a benzyl group, and a substituted acetamide moiety, making it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.
Oxidation: The morpholine derivative is then oxidized to introduce the oxo group at the 2-position.
Acetamide Formation: The final step involves the reaction of the oxidized morpholine derivative with 3-chloro-4-methylphenylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can target the oxo group or the acetamide moiety, leading to the formation of alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving morpholine derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-methylphenyl)acetamide
- 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-ethylphenyl)acetamide
Uniqueness
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of both the benzyl and chloro groups, along with the oxomorpholine ring, may enhance its reactivity and potential pharmacological activity.
This compound’s unique structure makes it a valuable subject for further research and development in various scientific disciplines.
Properties
Molecular Formula |
C20H21ClN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-7-8-16(11-17(14)21)22-19(24)12-18-20(25)26-10-9-23(18)13-15-5-3-2-4-6-15/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,24) |
InChI Key |
WFJUNYPFRHGOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















